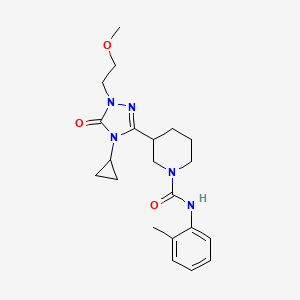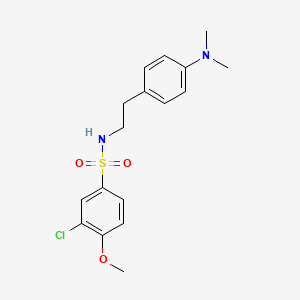
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol has been extensively studied for its potential applications in various fields. It has been shown to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, it has been found to possess anticancer activity, particularly against breast cancer cells. Furthermore, this compound has been investigated for its potential use in the treatment of Alzheimer's disease.
Mecanismo De Acción
Mode of Action
Given its structural features, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
Its potential effects on cellular signaling, gene expression, or protein function require further investigation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol in lab experiments is that it is relatively easy to synthesize. Additionally, its antibacterial, antifungal, and anticancer properties make it a versatile compound that can be used in a variety of studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol. One area of interest is the development of new antibiotics and antifungal agents based on the compound. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of Alzheimer's disease. Furthermore, investigations into its potential use in other areas, such as the treatment of viral infections, may also be warranted.
Métodos De Síntesis
The synthesis of 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-ol can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino pyrazine with 2-bromo-5-methyl-4-chlorothiazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound.
Propiedades
IUPAC Name |
5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-5-7(12)11-8(13-5)6-4-9-2-3-10-6/h2-4,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQLNLNFMWPYRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=NC=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-6-azaspiro[4.5]decane](/img/structure/B2389755.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2389758.png)
![N-cyclopentyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2389760.png)



![3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2389764.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2389765.png)

![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389768.png)

![(5R,8S)-10-((2,6-difluorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2389772.png)
